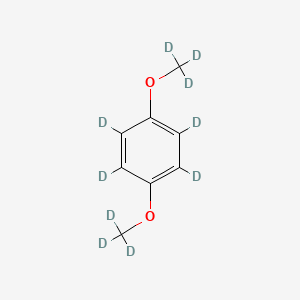

1,4-Dimethoxybenzene-D10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetradeuterio-3,6-bis(trideuteriomethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBQPCCCRFSCAX-ZGYYUIRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC([2H])([2H])[2H])[2H])[2H])OC([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dimethoxybenzene-D10 (CAS: 74079-00-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Dimethoxybenzene-D10, a deuterated analog of 1,4-dimethoxybenzene. It is intended to be a valuable resource for professionals in research, and drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis. This document covers the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in analytical methodologies.

Physicochemical Properties

This compound is a stable, non-radioactive, isotopically labeled compound. The primary difference between this compound and its non-deuterated counterpart lies in the mass of the molecule, which is a critical feature for its application as an internal standard in mass spectrometry. The physicochemical properties of both compounds are summarized in the table below for easy comparison.

| Property | This compound | 1,4-Dimethoxybenzene |

| CAS Number | 74079-00-8 | 150-78-7 |

| Molecular Formula | C₈D₁₀O₂ | C₈H₁₀O₂ |

| Molecular Weight | 148.23 g/mol | 138.16 g/mol |

| Appearance | White solid | White crystals or powder[1] |

| Melting Point | Not specified, but expected to be similar to the non-deuterated form | 56 - 60 °C[1] |

| Boiling Point | Not specified, but expected to be similar to the non-deuterated form | 213 °C[1] |

| Density | Not specified | 1.053 g/cm³[1] |

| Solubility | Soluble in most organic solvents such as DMSO. | Sparingly soluble in water, soluble in ethanol, ether, and acetone. |

Synthesis

A general synthetic approach would involve the following steps:

-

Deuteration of Hydroquinone: The starting material, hydroquinone, would first need to be deuterated to hydroquinone-D4. This can be achieved through acid-catalyzed hydrogen-deuterium exchange with a deuterium source like D₂O.

-

Methylation: The resulting hydroquinone-D4 is then reacted with a deuterated methylating agent (e.g., iodomethane-D3 or dimethyl sulfate-D6) in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to yield this compound.

It is crucial to perform these reactions under anhydrous conditions to prevent back-exchange of deuterium with hydrogen.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The use of a deuterated internal standard is a widely accepted technique to improve the accuracy and precision of quantitative analyses by correcting for variability in sample preparation and instrument response.

Use as an Internal Standard in Mass Spectrometry

In mass spectrometry-based quantification, a known amount of the deuterated internal standard is added to the sample at an early stage of the sample preparation process. Since the deuterated standard is chemically identical to the analyte, it experiences the same extraction efficiency, ionization suppression or enhancement in the MS source, and fragmentation pattern. However, due to its higher mass, the molecular ion and its fragments will have a different mass-to-charge ratio (m/z) than the non-deuterated analyte, allowing for their separate detection and quantification.

Experimental Workflow for using this compound as an Internal Standard in GC/MS:

Protocol for Quantitative Analysis using GC/MS:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards of the non-deuterated 1,4-dimethoxybenzene in the same solvent, each containing a fixed concentration of the this compound internal standard.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.

-

Perform the necessary sample extraction and cleanup procedures to isolate the analyte and internal standard.

-

-

GC/MS Analysis:

-

Inject the prepared sample into the GC/MS system.

-

Develop a suitable GC method to achieve chromatographic separation of the analyte and internal standard from other matrix components.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for a specific ion of the analyte and the corresponding ion of the deuterated internal standard.

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the sample by calculating the peak area ratio from the sample analysis and interpolating from the calibration curve.

-

Use as an Internal Standard in Quantitative NMR (qNMR)

In quantitative NMR, a known amount of a certified reference material is added to a sample containing the analyte of interest. The concentration of the analyte can then be determined by comparing the integral of a specific resonance signal of the analyte to the integral of a signal from the internal standard. This compound, being highly deuterated, will not produce a significant signal in a ¹H NMR spectrum, making it an ideal "silent" internal standard for ¹H qNMR when the analyte has signals that might overlap with a proton-containing standard. However, it can be used in ¹³C qNMR where its carbon signals can be utilized for quantification.

Logical Relationship for qNMR Quantification:

Analytical Data

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak at m/z 148. The fragmentation pattern is expected to be similar to that of the non-deuterated compound, with the corresponding fragment ions shifted by the mass of the deuterium atoms. The mass spectrum of the non-deuterated 1,4-dimethoxybenzene shows a prominent molecular ion at m/z 138 and a base peak at m/z 123, corresponding to the loss of a methyl group.

NMR Spectroscopy

In a ¹H NMR spectrum, this compound will show minimal to no signal, which is advantageous when it is used as an internal standard for proton NMR. The ¹³C NMR spectrum will show signals for the deuterated carbons, which will be split into multiplets due to coupling with deuterium.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable tool for researchers and scientists in various fields, particularly those involved in drug development and other areas requiring precise quantification of organic molecules. Its use as an internal standard in mass spectrometry and NMR spectroscopy significantly enhances the accuracy and reliability of analytical data. This guide provides a foundational understanding of its properties, synthesis, and applications to support its effective use in the laboratory.

References

- 1. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]

- 2. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]

- 3. 1,4-Dimethoxybenzene(150-78-7) 1H NMR spectrum [chemicalbook.com]

- 4. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Dimethoxybenzene-D10

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethoxybenzene is an organic compound with applications in perfumery, soaps, and as an intermediate in the synthesis of pharmaceuticals.[1] The deuterated version, 1,4-Dimethoxybenzene-D10, serves as an invaluable tool in scientific research, particularly as an internal standard in mass spectrometry-based quantitative analysis and for elucidating reaction mechanisms and metabolic pathways. The substitution of hydrogen with deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tracer.

This guide details a proposed synthesis for this compound and provides a thorough summary of its expected analytical characterization.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved by adapting the well-established Williamson ether synthesis, which is the standard method for preparing the non-deuterated analog.[1][2][3][4] This method involves the methylation of hydroquinone. To obtain the D10 isotopologue, deuterated starting materials are essential.

The proposed synthetic pathway involves the reaction of hydroquinone-d6 with a deuterated methylating agent, such as methyl-d3 iodide or dimethyl-d6 sulfate, in the presence of a base.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 1,4-dimethoxybenzene.[2][3][4]

Materials:

-

Hydroquinone-d6

-

Methyl-d3 iodide (or Dimethyl-d6 sulfate)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO) or Acetone

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydroquinone-d6 in DMSO.

-

Add powdered potassium hydroxide to the solution and stir the mixture at room temperature.

-

Slowly add methyl-d3 iodide dropwise to the reaction mixture.

-

After the addition is complete, continue stirring the reaction at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water to remove any remaining DMSO.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Characterization

The successful synthesis of this compound would be confirmed through various analytical techniques. The expected data, based on the known characteristics of the non-deuterated compound, are summarized below.

Physical Properties

The physical properties of this compound are expected to be very similar to those of its non-deuterated counterpart.

| Property | Expected Value | Reference Value (Non-deuterated) |

| Molecular Formula | C₈D₁₀O₂ | C₈H₁₀O₂ |

| Molecular Weight | 148.22 g/mol | 138.16 g/mol [1] |

| Appearance | White solid | White crystals[1] |

| Melting Point | ~57 °C | 57 °C |

| Boiling Point | ~213 °C | 213 °C |

Spectroscopic Data

3.2.1. Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 148, which is 10 mass units higher than that of the non-deuterated compound (m/z 138). The fragmentation pattern would also shift accordingly.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of a pure sample of this compound is expected to show no signals, as all hydrogen atoms have been replaced by deuterium. The absence of peaks at approximately 6.8 ppm (aromatic protons) and 3.7 ppm (methoxy protons), which are characteristic of the non-deuterated compound, would confirm the successful deuteration.

-

¹³C NMR: The ¹³C NMR spectrum would show two signals corresponding to the aromatic and methoxy carbons. These signals may exhibit small upfield shifts and splitting into multiplets due to coupling with deuterium (C-D coupling).

-

²H NMR (Deuterium NMR): The ²H NMR spectrum would show two signals, one for the aromatic deuterons and one for the methyl deuterons, providing direct evidence of deuteration at these positions.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will differ from that of the non-deuterated compound primarily in the C-H stretching region. The characteristic C-H stretching vibrations of the aromatic ring and methyl groups (typically observed between 2800-3100 cm⁻¹) will be replaced by C-D stretching vibrations at lower wavenumbers (approximately 2100-2300 cm⁻¹). The fingerprint region will also show differences due to the altered vibrational modes of the deuterated molecule.

| Spectroscopic Technique | Expected Data for this compound | Reference Data for 1,4-Dimethoxybenzene |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 148 | Molecular Ion (M⁺): m/z 138[5] |

| ¹H NMR | No signals | ~6.8 ppm (s, 4H, Ar-H), ~3.7 ppm (s, 6H, OCH₃)[6][7] |

| ¹³C NMR | Signals for aromatic and methoxy carbons (with C-D coupling) | ~153 ppm (Ar-C-O), ~114 ppm (Ar-C-H), ~55 ppm (OCH₃) |

| IR Spectroscopy | C-D stretching: ~2100-2300 cm⁻¹ | C-H stretching: ~2800-3100 cm⁻¹ |

Experimental Workflow and Logic

The overall process for obtaining and verifying this compound follows a logical progression from synthesis to rigorous characterization.

References

- 1. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 2. 1,4-Dimethoxybenzene synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzene, 1,4-dimethoxy- [webbook.nist.gov]

- 6. 1,4-Dimethoxybenzene(150-78-7) 1H NMR [m.chemicalbook.com]

- 7. chegg.com [chegg.com]

An In-depth Technical Guide to the Physical Properties of 1,4-Dimethoxybenzene-D10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the deuterated stable isotope-labeled compound, 1,4-Dimethoxybenzene-D10. Due to a lack of specific experimental data for this deuterated isotopologue in the available literature, this guide also presents the well-documented physical properties of its non-deuterated counterpart, 1,4-Dimethoxybenzene, as a close approximation. This document is intended for use in research, analytical, and drug development settings where this compound is utilized as an internal standard or for other scientific purposes.

Core Physical Properties

Quantitative data for this compound and its non-deuterated analog are summarized in the table below for ease of comparison.

Table 1: Summary of Physical Properties

| Property | This compound | 1,4-Dimethoxybenzene (for comparison) |

| CAS Number | 74079-00-8 | 150-78-7[1][2][3][4] |

| Molecular Formula | C₈D₁₀O₂ | C₈H₁₀O₂[3][5] |

| Molecular Weight | 148.23 g/mol | 138.16 g/mol [3][5] |

| Melting Point | Data not available | 54-56 °C[4][6] |

| Boiling Point | Data not available | 213 °C[3][4] |

| Density | Data not available | 1.053 g/mL at 25 °C[3][4] |

| Appearance | Not specified (likely a white solid) | White crystalline solid[3] |

Note: The physical properties of deuterated compounds are typically very similar to their non-deuterated counterparts. However, slight variations in melting point, boiling point, and density can occur due to the increased mass of deuterium. The data for 1,4-Dimethoxybenzene should therefore be considered an estimate for this compound.

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Methodology:

-

A small, finely ground sample of the crystalline solid is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting point range is indicative of high purity.

Boiling Point Determination

For a solid compound, the boiling point is typically determined at reduced pressure to prevent decomposition.

Methodology (Micro-scale):

-

A small amount of the substance is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end below the surface of the liquid.

-

The apparatus is heated, and a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a solid can be determined by displacement using a liquid in which it is insoluble.

Methodology (Pycnometer Method):

-

The mass of a clean, dry pycnometer (a small glass flask of known volume) is determined.

-

The pycnometer is filled with a liquid of known density in which the solid is insoluble, and its mass is determined.

-

A known mass of the solid is added to the empty pycnometer.

-

The pycnometer containing the solid is then filled with the same liquid, and its total mass is determined.

-

The volume of the solid is calculated by the displacement of the liquid, and the density is determined by dividing the mass of the solid by its volume.

Synthesis Workflow

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, the synthesis of 1,4-Dimethoxybenzene is well-documented and typically proceeds via the methylation of hydroquinone.[5] A similar procedure would be followed for the deuterated compound, using deuterated reagents.

General Synthesis Procedure: The synthesis of 1,4-dimethoxybenzene is commonly achieved through the Williamson ether synthesis, where hydroquinone is deprotonated by a base, and the resulting phenoxide ions are reacted with a methylating agent.

The following diagram illustrates a typical laboratory workflow for this synthesis.

Caption: Workflow for the synthesis of 1,4-dimethoxybenzene.

References

- 1. 1,4-Dimethoxybenzene | C8H10O2 | CID 9016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-dimethoxybenzene [stenutz.eu]

- 3. 1,4-Dimethoxybenzene | 150-78-7 [chemicalbook.com]

- 4. 1,4-Dimethoxybenzene 99 , FG 150-78-7 [sigmaaldrich.com]

- 5. 1,4-Dimethoxybenzene synthesis - chemicalbook [chemicalbook.com]

- 6. 1,4-Dimethoxybenzene ReagentPlus , 99 150-78-7 [sigmaaldrich.com]

Methodological & Application

Application Note: Utilization of 1,4-Dimethoxybenzene-D10 as a Surrogate Standard for the Analysis of Semi-Volatile Organic Compounds in Environmental Matrices

Introduction

The accurate quantification of semi-volatile organic compounds (SVOCs) in complex environmental matrices, such as soil and water, is a significant analytical challenge.[1][2] Analyte losses during sample preparation and potential matrix-induced signal suppression or enhancement can lead to inaccurate results. To address these issues, surrogate standards are employed. A surrogate is a compound that is chemically similar to the target analytes but is not expected to be present in the environmental samples. It is added to the sample in a known amount prior to any preparation steps. The recovery of the surrogate is then used to assess the performance of the analytical method for each specific sample and to correct for analyte losses.

This application note details the use of 1,4-Dimethoxybenzene-D10 as a surrogate standard for the determination of SVOCs in environmental samples by Gas Chromatography/Mass Spectrometry (GC/MS). This compound is an isotopically labeled analog of 1,4-dimethoxybenzene, a compound with properties that make it a suitable surrogate for a range of polar and non-polar SVOCs. Its deuterated nature ensures that it can be distinguished from the native compound by mass spectrometry.

Key Applications:

-

Monitoring the efficiency of sample extraction and cleanup procedures.

-

Correcting for analyte losses during sample preparation.

-

Assessing matrix effects in various environmental samples.

-

Ensuring data quality and reliability in routine environmental analysis.

Quantitative Data Summary

The performance of this compound as a surrogate standard is evaluated based on its recovery after the complete analytical procedure. The acceptable recovery limits are typically established by regulatory bodies or as part of a laboratory's quality assurance program. Below are typical performance criteria for surrogate standards in SVOC analysis.

| Parameter | Matrix | Acceptance Criteria | Method Reference |

| Surrogate Recovery | Water | 70-130% | EPA Method 8270D |

| Surrogate Recovery | Soil/Solid | 60-130% | EPA Method 8270D |

| Reproducibility (%RSD) | Water/Soil | < 20% | Laboratory QC |

Experimental Protocols

The following protocols are representative for the analysis of SVOCs in water and soil samples using this compound as a surrogate standard.

1. Preparation of Standards

-

Surrogate Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetone).

-

Surrogate Spiking Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent. This solution is used to spike the samples.

-

Calibration Standards: Prepare a series of calibration standards containing the target SVOCs at various concentrations. Each calibration standard should also be spiked with the surrogate spiking solution to achieve a constant concentration of this compound.

2. Sample Preparation: Water

-

Measure 1 L of the water sample into a 2 L separatory funnel.

-

Spike the sample with 1 mL of the 10 µg/mL this compound surrogate spiking solution.

-

Adjust the pH of the sample as required by the specific analytical method (e.g., pH < 2 for acidic compounds, pH > 11 for basic compounds).

-

Perform a liquid-liquid extraction (LLE) with a suitable solvent, such as dichloromethane (DCM). Typically, three extractions with 60 mL of DCM are performed.

-

Combine the DCM extracts and dry them by passing through anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.

-

The extract is now ready for GC/MS analysis.

3. Sample Preparation: Soil/Sediment

-

Weigh 30 g of the homogenized soil or sediment sample into a beaker.

-

Spike the sample with 1 mL of the 10 µg/mL this compound surrogate spiking solution.

-

Mix the sample thoroughly.

-

Extract the sample using an appropriate technique, such as Soxhlet extraction or pressurized fluid extraction (PFE), with a suitable solvent (e.g., a mixture of acetone and hexane).

-

Concentrate the extract to a final volume of 1 mL.

-

The extract may require cleanup to remove interferences using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).

-

The cleaned extract is ready for GC/MS analysis.

4. GC/MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC/MS).

-

Column: A suitable capillary column for SVOC analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

-

Injection: 1 µL of the concentrated extract is injected in splitless mode.

-

Oven Program: A typical temperature program starts at 40°C, holds for 2 minutes, then ramps to 320°C at 10°C/min, and holds for 5 minutes.

-

Mass Spectrometer: Operated in full scan mode or selected ion monitoring (SIM) mode. The characteristic ions for this compound should be monitored.

-

Quantification: The target analytes are quantified using the internal standard method, where the response of each analyte is compared to the response of the nearest eluting internal standard. The recovery of the this compound surrogate is calculated by comparing its response in the sample to its response in a quality control sample.

Diagrams

Caption: Experimental workflow for SVOC analysis using a surrogate standard.

Caption: Schematic of the GC/MS analytical process.

References

Application Note: Quantification of Phenols in Water using 1,4-Dimethoxybenzene-D10 as an Internal Standard

Introduction

Phenolic compounds are a significant class of environmental pollutants often found in industrial and municipal wastewater.[1] Their presence in water sources is a serious concern due to their toxicity to aquatic life and potential adverse effects on human health.[2][3] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods for monitoring phenols in drinking and surface water.[4][5][6] Accurate and reliable quantification of these compounds is crucial for environmental monitoring and ensuring water quality.

This application note details a robust and sensitive method for the quantification of various phenolic compounds in water samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates 1,4-Dimethoxybenzene-D10 as an internal standard to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response. The protocol includes solid-phase extraction (SPE) for sample preconcentration and cleanup, followed by GC-MS analysis.

Experimental

Reagents and Materials

-

Solvents: Methanol (HPLC grade), Dichloromethane (DCM, GC grade), Ethyl acetate (HPLC grade)

-

Reagents: Hydrochloric acid (HCl), Sodium sulfate (anhydrous)

-

Standards: Phenol, 2-Chlorophenol, 2,4-Dichlorophenol, 2,4,6-Trichlorophenol, Pentachlorophenol (certified reference standards)

-

Internal Standard: this compound

-

Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)

-

Water: Deionized water (18.2 MΩ·cm)

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System or equivalent

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Autosampler: G4513A Autosampler or equivalent

Standard and Sample Preparation

2.3.1. Standard Solutions

-

Stock Standard Solution (1000 mg/L): Prepare individual stock solutions of each phenol and the internal standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions containing all target phenols at concentrations ranging from 1 µg/L to 100 µg/L in deionized water.

-

Internal Standard Spiking Solution (10 mg/L): Prepare a solution of this compound in methanol.

2.3.2. Sample Preparation (Solid-Phase Extraction)

-

Sample Collection and Preservation: Collect 500 mL water samples in amber glass bottles. Acidify the samples to pH < 2 with HCl. If not analyzed immediately, store at 4°C.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water (pH < 2). Do not allow the cartridge to go dry.

-

Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

-

Elution: Elute the trapped analytes with 5 mL of ethyl acetate.

-

Drying and Concentration: Pass the eluate through a column containing anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to approximately 0.9 mL under a gentle stream of nitrogen.

-

Internal Standard Addition: Add 100 µL of the 10 mg/L internal standard spiking solution to the concentrated extract.

-

Final Volume Adjustment: Adjust the final volume to 1.0 mL with ethyl acetate. The sample is now ready for GC-MS analysis.

GC-MS Analysis

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Results and Data Presentation

The use of this compound as an internal standard provides excellent correction for any loss of analytes during sample preparation and for variations in injection volume. The chromatographic method provides good separation of the target phenols.

Table 1: GC-MS SIM Parameters and Retention Times

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Phenol | 8.52 | 94 | 65 | 66 |

| This compound (IS) | 11.25 | 148 | 133 | 105 |

| 2-Chlorophenol | 12.34 | 128 | 64 | 93 |

| 2,4-Dichlorophenol | 15.67 | 162 | 164 | 98 |

| 2,4,6-Trichlorophenol | 18.21 | 196 | 198 | 97 |

| Pentachlorophenol | 22.58 | 266 | 264 | 268 |

Table 2: Method Performance Data

| Analyte | Linear Range (µg/L) | R² | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) |

| Phenol | 1 - 100 | 0.9985 | 0.25 | 0.83 | 92.5 |

| 2-Chlorophenol | 1 - 100 | 0.9991 | 0.18 | 0.60 | 95.2 |

| 2,4-Dichlorophenol | 1 - 100 | 0.9995 | 0.15 | 0.50 | 98.1 |

| 2,4,6-Trichlorophenol | 1 - 100 | 0.9992 | 0.12 | 0.40 | 97.6 |

| Pentachlorophenol | 1 - 100 | 0.9989 | 0.20 | 0.67 | 94.8 |

Diagrams

Caption: Experimental workflow for phenol analysis.

Caption: Logic of internal standard quantification.

Conclusion

The described method utilizing solid-phase extraction followed by GC-MS with this compound as an internal standard is a highly effective and reliable approach for the quantification of phenols in water samples. The procedure offers excellent sensitivity, accuracy, and precision, making it suitable for routine environmental monitoring and regulatory compliance testing. The use of an internal standard is critical for mitigating matrix effects and ensuring the consistency of results.

References

Application Note & Protocol: Quantitative Analysis of Organic Pollutants Using 1,4-Dimethoxybenzene-D10 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of organic pollutants in environmental and biological matrices is a critical task in environmental monitoring, food safety, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of these compounds.[1][2] The use of isotopically labeled internal standards is essential for achieving high accuracy and precision by correcting for analyte losses during sample preparation and variations in instrument response.[3][4][5]

This application note provides a detailed protocol for the analysis of specific organic pollutants, particularly those with structural similarities to 1,4-dimethoxybenzene, using 1,4-Dimethoxybenzene-D10 as an internal standard. Due to its chemical properties, this compound is an excellent internal standard for the analysis of aromatic ethers, phenols, and other related semivolatile organic compounds (SVOCs). This method is applicable to various matrices, including water, soil, and biological samples, with appropriate modifications to the sample preparation procedure.

Principle

This method is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of this compound is added to the sample prior to extraction and analysis. Since the deuterated internal standard has nearly identical chemical and physical properties to the target analytes, it experiences similar losses during sample processing and similar ionization and fragmentation behavior in the mass spectrometer. By comparing the signal intensity of the target analyte to that of the internal standard, accurate quantification can be achieved, irrespective of variations in sample recovery or instrument performance.

Target Analytes

This method is particularly suitable for the quantification of organic pollutants such as:

-

1,2-Dimethoxybenzene

-

1,3-Dimethoxybenzene

-

Anisole

-

Guaiacol (2-Methoxyphenol)

-

Veratrole (1,2-Dimethoxybenzene)

-

Other methoxylated aromatic compounds

Quantitative Data Summary

The following tables summarize the expected quantitative performance of this method. These values are representative and may vary depending on the specific matrix and instrumentation.

Table 1: Method Detection Limits (MDL) and Practical Quantitation Limits (PQL)

| Analyte | Matrix | MDL (µg/L) | PQL (µg/L) |

| 1,2-Dimethoxybenzene | Water | 0.05 | 0.2 |

| 1,3-Dimethoxybenzene | Water | 0.06 | 0.2 |

| Anisole | Water | 0.04 | 0.15 |

| Guaiacol | Water | 0.10 | 0.4 |

| 1,2-Dimethoxybenzene | Soil | 1.0 (µg/kg) | 4.0 (µg/kg) |

| Guaiacol | Soil | 2.5 (µg/kg) | 10.0 (µg/kg) |

Table 2: Calibration Curve and Recovery Data

| Analyte | Calibration Range (µg/L) | R² | Average Recovery (%) | RSD (%) |

| 1,2-Dimethoxybenzene | 0.2 - 50 | > 0.998 | 98.5 | 4.2 |

| 1,3-Dimethoxybenzene | 0.2 - 50 | > 0.997 | 97.2 | 4.8 |

| Anisole | 0.15 - 50 | > 0.999 | 101.3 | 3.5 |

| Guaiacol | 0.4 - 50 | > 0.995 | 95.8 | 6.1 |

Experimental Protocols

Reagents and Standards

-

Solvents: Dichloromethane (DCM), Methanol, Hexane (all pesticide residue grade or equivalent).

-

Reagents: Sodium sulfate (anhydrous, granular), Sulfuric acid, Sodium hydroxide.

-

Standards: Analytical standards of target analytes (>99% purity).

-

Internal Standard Stock Solution: this compound (1000 µg/mL in Methanol).

-

Spiking Solution: A mixture of target analytes in methanol at a suitable concentration.

Sample Preparation

5.2.1. Water Samples (Liquid-Liquid Extraction)

-

To a 1 L aqueous sample in a separatory funnel, add a known amount of this compound internal standard solution (e.g., to achieve a final concentration of 10 µg/L).

-

Adjust the sample pH to < 2 with sulfuric acid for acidic/neutral compounds or > 11 with sodium hydroxide for basic compounds.

-

Add 60 mL of DCM to the separatory funnel and shake vigorously for 2 minutes. Allow the layers to separate.

-

Drain the DCM (bottom layer) into a flask.

-

Repeat the extraction two more times with fresh 60 mL portions of DCM.

-

Combine the DCM extracts and dry by passing through a column containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

The extract is now ready for GC-MS analysis.

5.2.2. Soil/Sediment Samples (Soxhlet Extraction)

-

Homogenize the soil or sediment sample.

-

Weigh 10-20 g of the homogenized sample into a Soxhlet extraction thimble.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Extract the sample for 16-24 hours with a 1:1 mixture of hexane and acetone in a Soxhlet apparatus.

-

After extraction, concentrate the solvent extract to approximately 5 mL using a rotary evaporator.

-

Perform a solvent exchange to hexane.

-

Concentrate the final extract to 1 mL.

-

The extract is now ready for GC-MS analysis.

GC-MS Analysis

Table 3: GC-MS Operating Conditions

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Oven Program | Initial Temp: 40 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temperature | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 4: Selected Ion Monitoring (SIM) Parameters

| Analyte | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound (IS) | 148 | 133 | 105 |

| 1,2-Dimethoxybenzene | 138 | 123 | 95 |

| 1,3-Dimethoxybenzene | 138 | 108 | 79 |

| Anisole | 108 | 78 | 93 |

| Guaiacol | 124 | 109 | 81 |

Visualization of Experimental Workflow

Caption: Experimental workflow for the analysis of organic pollutants.

Quality Control and Quality Assurance

-

Method Blank: A method blank (reagent water or clean sand) should be processed with each batch of samples to check for contamination.

-

Laboratory Control Sample (LCS): An LCS, consisting of a clean matrix spiked with known concentrations of target analytes, should be analyzed with each batch to assess method accuracy.

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a sample should be spiked with known concentrations of target analytes and analyzed in duplicate to evaluate matrix effects and method precision.

-

Internal Standard Response: The absolute response of this compound should be monitored in all samples and standards. Significant deviation from the average response may indicate a problem with the injection or instrument.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of structurally similar organic pollutants by GC-MS. The detailed protocol and performance data presented in this application note serve as a valuable resource for researchers and scientists in various fields. Adherence to the described quality control procedures will ensure the generation of high-quality, defensible data.

References

- 1. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hexadeutero-11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid: a superior internal standard for the GC/MS analysis of delta 9-THC acid metabolite in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Quantitation of Delta-9- Tetrahydrocannabinol (THC) and 11-Nor-9-Carboxy-Delta-9- Tetrahydrocannabinol (THC-COOH) in Serum by GC/MS Using Deuterated Internal Standards and Its Application to a Smoking Study and Forensic Cases | Office of Justice Programs [ojp.gov]

- 5. Quantitation of total 11-nor-9-carboxy-delta 9-tetrahydrocannabinol in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of 1,4-Dimethoxybenzene-D10 Stock Solution

Audience: This document is intended for researchers, scientists, and drug development professionals requiring a standardized protocol for the preparation of a 1,4-Dimethoxybenzene-D10 stock solution for use as an internal standard in analytical applications.

Introduction

1,4-Dimethoxybenzene is an organic compound used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1] Its deuterated analog, this compound, is an ideal internal standard for quantitative analysis using mass spectrometry-based techniques, such as GC-MS or LC-MS. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results.

This document provides a detailed protocol for the safe handling and preparation of a this compound stock solution. Adherence to this protocol will ensure the integrity, concentration accuracy, and stability of the prepared standard.

Safety Precautions

Personnel must adhere to standard laboratory safety procedures. 1,4-Dimethoxybenzene is classified as a skin, eye, and respiratory tract irritant.[2][3][4][5]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves.[3][6]

-

Ventilation: All handling of the solid compound and preparation of the solution should be performed in a certified chemical fume hood or a well-ventilated area to avoid inhalation of dust or vapors.[4][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2][3]

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Materials and Equipment

The following tables summarize the necessary reagents, materials, and equipment for the preparation of the stock solution.

Table 1: Reagents and Materials

| Reagent/Material | Grade/Purity | Supplier Example |

| This compound | ≥98% isotopic purity | Commercially Available |

| Acetonitrile (ACN) | HPLC or MS Grade | Fisher Scientific, Sigma-Aldrich |

| Volumetric Flask, Class A | 10 mL | VWR, Pyrex |

| Amber Glass Vial with PTFE-lined cap | 10-15 mL | Agilent, Waters |

| Parafilm® or other sealing film | N/A | Bemis |

Table 2: Equipment

| Equipment | Specification |

| Analytical Balance | 4- or 5-place (0.1 mg or 0.01 mg readability) |

| Ultrasonic Bath (Sonicator) | Standard laboratory grade |

| Pipettes and Pipette Tips | Calibrated |

| Spatula | Stainless steel or anti-static |

| Weighing Paper or Boat | Standard laboratory grade |

| Fume Hood | Certified |

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol details the steps to prepare a 10 mL stock solution of this compound at a concentration of 1 mg/mL.

4.1 Pre-Preparation

-

Ensure all glassware is scrupulously clean and dry to prevent contamination and moisture absorption, which can affect deuterated compounds.[7]

-

Place the sealed container of this compound and the solvent in the fume hood and allow them to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture.

4.2 Weighing and Dissolution

-

Using an analytical balance, accurately weigh 10.0 mg of this compound onto weighing paper or into a weighing boat.

-

Carefully and quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask.

-

Add approximately 5-7 mL of HPLC-grade acetonitrile to the volumetric flask.

-

Cap the flask and gently swirl to dissolve the solid.

-

Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the compound.[8]

4.3 Final Preparation and Storage

-

Once the solid is fully dissolved and the solution has returned to room temperature, carefully add acetonitrile to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

-

Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

-

Transfer the final stock solution to a clearly labeled amber glass vial with a PTFE-lined cap.

-

The label should include:

-

Compound Name: this compound Stock Solution

-

Concentration: 1.0 mg/mL

-

Solvent: Acetonitrile

-

Preparation Date

-

Preparer's Initials

-

Expiry Date (typically 6-12 months, stability should be verified)

-

-

Seal the cap with Parafilm® for extra security against evaporation and contamination.

Table 3: Quantitative Data for 1 mg/mL Stock Solution

| Parameter | Value |

| Mass of this compound | 10.0 mg |

| Final Volume of Solution | 10.0 mL |

| Final Concentration | 1.0 mg/mL |

| Solvent | Acetonitrile |

Storage and Handling of Stock Solution

Proper storage is critical to maintain the integrity of the standard.

Table 4: Recommended Storage Conditions

| Parameter | Condition | Rationale |

| Temperature | -20°C | Minimizes solvent evaporation and potential degradation.[9] |

| Light Exposure | Store in the dark (amber vial) | Protects against light-sensitive degradation.[8] |

| Container | Tightly sealed, PTFE-lined cap | Prevents evaporation and contamination. |

Handling: Before use, allow the stock solution to warm completely to room temperature to prevent concentration changes due to solvent condensation.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

References

- 1. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 2. home.miracosta.edu [home.miracosta.edu]

- 3. fishersci.com [fishersci.com]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Handling Your Analytical Reference Standards [restek.com]

- 9. ilsi-india.org [ilsi-india.org]

Application Notes and Protocols for 1,4-Dimethoxybenzene-D10 in Analytical Laboratory Quality Control

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quality control parameters for the use of 1,4-Dimethoxybenzene-D10 as an internal standard in quantitative analytical methods, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS). Its application ensures the accuracy, precision, and reliability of analytical data for the quantification of volatile and semi-volatile organic compounds.

Introduction: The Role of Deuterated Internal Standards in Quality Control

In quantitative analytical chemistry, particularly for trace analysis in complex matrices such as environmental samples, food products, and biological fluids, achieving accurate and reproducible results is paramount. Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that significantly enhances the quality of analytical data. This method involves the use of a stable isotope-labeled version of the analyte as an internal standard (IS).

This compound is the deuterated analog of 1,4-dimethoxybenzene. Due to their chemical and physical similarities, the deuterated standard co-elutes with the non-labeled analyte and experiences similar effects from the sample matrix and extraction process.[1] By adding a known amount of this compound to samples and calibration standards, variations in sample preparation, injection volume, and instrument response can be effectively corrected. This leads to improved accuracy and precision in the quantification of the target analyte. Stable isotopically labeled compounds are considered ideal internal standards due to their similar physical and chemical properties to the target analyte.

Physicochemical Properties of 1,4-Dimethoxybenzene and its Deuterated Analog

Understanding the properties of both the analyte and its deuterated internal standard is crucial for method development.

| Property | 1,4-Dimethoxybenzene | This compound |

| Synonyms | p-Dimethoxybenzene, Hydroquinone dimethyl ether | Benzene-1,2,3,4,5,6-d6, 1,4-di(methoxy-d3)- |

| CAS Number | 150-78-7 | 69838-69-1 |

| Molecular Formula | C₈H₁₀O₂ | C₈D₁₀O₂ |

| Molecular Weight | 138.17 g/mol | 148.23 g/mol |

| Boiling Point | 212-213 °C | Not specified, expected to be similar to the non-deuterated form |

| Melting Point | 55-57 °C | Not specified, expected to be similar to the non-deuterated form |

| Solubility | Soluble in ethanol, ether, acetone; slightly soluble in water. | Soluble in common organic solvents like methanol, acetonitrile, dichloromethane. |

Application: Quantification of Volatile Organic Compounds (VOCs) by GC-MS using this compound as an Internal Standard

This protocol outlines a general procedure for the quantitative analysis of a target analyte (for this example, we will assume the target is 1,4-dimethoxybenzene, but it can be adapted for other similar volatile or semi-volatile compounds) in a water matrix, adhering to principles similar to those found in EPA Method 8260.[2][3]

Experimental Workflow

Figure 1: General workflow for quantitative analysis using an internal standard.

Materials and Reagents

-

1,4-Dimethoxybenzene (analytical standard, >99% purity)

-

This compound (isotopic purity >98%)

-

Methanol (HPLC or GC grade)

-

Deionized water (18 MΩ·cm)

-

Volumetric flasks and pipettes (Class A)

-

GC vials with PTFE-lined septa

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Standard Preparation

3.3.1. Stock Solutions (1000 µg/mL)

-

Analyte Stock Solution: Accurately weigh approximately 10 mg of 1,4-dimethoxybenzene and dissolve it in a 10 mL volumetric flask with methanol.

-

Internal Standard (IS) Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol.

3.3.2. Working Solutions

-

Calibration Standard Working Solution (e.g., 10 µg/mL): Dilute the analyte stock solution with methanol to prepare a working solution at a suitable concentration.

-

Internal Standard Spiking Solution (e.g., 5 µg/mL): Dilute the IS stock solution with methanol. This solution will be added to all samples and calibration standards.

3.3.3. Calibration Standards

Prepare a series of calibration standards by spiking appropriate volumes of the analyte working solution into volumetric flasks and diluting with deionized water. A typical calibration range for this type of analysis could be 0.5, 1, 5, 10, 25, 50, and 100 µg/L. Add a constant volume of the internal standard spiking solution to each calibration standard to achieve a final concentration of, for example, 10 µg/L of this compound.

Sample Preparation

For a water sample, transfer a known volume (e.g., 10 mL) into a GC vial. Spike the sample with the same constant volume of the internal standard spiking solution as used for the calibration standards.

GC-MS Parameters

The following are typical starting parameters and should be optimized for the specific instrument and application.

| Parameter | Setting |

| GC Inlet | Splitless, 250 °C |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source | Electron Ionization (EI), 70 eV, 230 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

SIM Ions:

-

1,4-Dimethoxybenzene: m/z 138 (quantification), 123, 108 (qualifier)

-

This compound: m/z 148 (quantification), 133, 114 (qualifier)

Data Analysis and Quality Control

-

Calibration Curve: For each calibration standard, calculate the response factor (RF) using the following equation: RF = (Peak Area of Analyte / Peak Area of IS) / (Concentration of Analyte / Concentration of IS) Plot the average RF against the concentration of the analyte. The linearity of the curve should be evaluated, with a correlation coefficient (r²) of ≥ 0.995 being acceptable.

-

Quantification: Determine the concentration of the analyte in the sample using the calculated calibration curve and the peak area ratio of the analyte to the internal standard in the sample.

-

Quality Control Parameters:

| Parameter | Acceptance Criteria |

| Calibration Verification | ± 15% of the true value |

| Method Blank | Below the Limit of Quantitation (LOQ) |

| Laboratory Control Sample (LCS) Recovery | 70-130% |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) Recovery | 70-130% |

| Relative Percent Difference (RPD) for MS/MSD | ≤ 20% |

| Internal Standard Area | 50-150% of the average area in the calibration standards |

Logical Relationship for Method Validation

The following diagram illustrates the key parameters that need to be assessed during the validation of this analytical method to ensure its suitability for its intended purpose, based on ICH and FDA guidelines.[4]

Figure 2: Interrelationship of analytical method validation parameters.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of volatile and semi-volatile organic compounds in various matrices. By compensating for analytical variability, it ensures the high quality and defensibility of analytical data, which is critical in research, drug development, and regulated laboratory environments. The protocols and quality control parameters outlined in these application notes serve as a comprehensive guide for the implementation of this internal standard in routine analytical testing.

References

Application Note: High-Throughput Quantification of a Process Impurity in Pharmaceutical Ingredients Using 1,4-Dimethoxybenzene-D10 as an Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantification of a potential process impurity, 1,4-dimethoxybenzene, in active pharmaceutical ingredients (APIs). The method utilizes High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and incorporates 1,4-Dimethoxybenzene-D10 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is crucial for mitigating matrix effects, improving accuracy, and ensuring the reliability of the analytical data, which is a critical aspect of pharmaceutical quality control.[1][2][3] This approach provides a high-throughput and reliable workflow for monitoring impurity levels to ensure the safety and efficacy of the final drug product.

Introduction

In pharmaceutical development and manufacturing, the control of impurities is a critical regulatory requirement.[4] Process impurities, even at trace levels, can impact the safety and efficacy of the drug product. 1,4-Dimethoxybenzene is used as an intermediate in the synthesis of various organic compounds, including some pharmaceuticals.[5][6][7] Consequently, it can potentially be carried over as an impurity in the final API.

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative analysis by mass spectrometry.[8][9] A SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, but a different mass.[9] This allows it to compensate for variations in sample preparation, injection volume, chromatographic performance, and ionization efficiency, leading to more accurate and precise results.[2][8] This application note provides a detailed protocol for the quantification of 1,4-dimethoxybenzene using its deuterated analog as an internal standard.

Experimental Workflow

The overall experimental workflow for the quantification of 1,4-dimethoxybenzene impurity is depicted below.

Caption: Experimental workflow for impurity quantification.

Materials and Methods

Reagents and Standards

-

1,4-Dimethoxybenzene (≥99.0% purity)

-

This compound (≥98% isotopic purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Stock Solutions

-

1,4-Dimethoxybenzene Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,4-dimethoxybenzene and dissolve in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

Sample and Standard Preparation

-

Working Internal Standard Solution (1 µg/mL): Dilute the IS stock solution 1:1000 with 50:50 (v/v) acetonitrile/water.

-

Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amount of the 1,4-dimethoxybenzene working stock solution and a constant amount of the working internal standard solution into a blank matrix (a solution of the API known to be free of the impurity).

-

Sample Preparation: Accurately weigh approximately 100 mg of the API sample, dissolve it in a suitable solvent, and add a fixed amount of the working internal standard solution. Dilute to a final volume with 50:50 (v/v) acetonitrile/water.

HPLC-MS/MS Method

The chromatographic and mass spectrometric parameters are summarized in the table below.

| Parameter | Value |

| HPLC Conditions | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B in 5 min, hold for 2 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS/MS Conditions | |

| Ionization Mode | ESI Positive |

| Monitored Transitions | |

| 1,4-Dimethoxybenzene | Q1: 139.1 m/z -> Q3: 124.1 m/z (Quantifier) |

| Q1: 139.1 m/z -> Q3: 96.1 m/z (Qualifier) | |

| This compound | Q1: 149.1 m/z -> Q3: 131.1 m/z (Quantifier) |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Results and Discussion

The use of this compound as an internal standard provides excellent linearity and reproducibility for the quantification of 1,4-dimethoxybenzene. A representative calibration curve is shown below.

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 51,200 | 0.024 |

| 5 | 6,300 | 50,900 | 0.124 |

| 10 | 12,800 | 51,500 | 0.249 |

| 50 | 64,500 | 51,100 | 1.262 |

| 100 | 129,000 | 51,300 | 2.515 |

| 500 | 650,000 | 51,000 | 12.745 |

The method demonstrated excellent linearity over the concentration range of 1-500 ng/mL with a coefficient of determination (R²) > 0.999. The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at three concentration levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| Low | 3 | 4.2 | 5.1 | 102.5 |

| Medium | 75 | 2.8 | 3.5 | 98.7 |

| High | 400 | 2.1 | 2.9 | 101.2 |

The results show that the method is precise, accurate, and suitable for its intended purpose of quantifying 1,4-dimethoxybenzene impurities in pharmaceutical samples.

Logical Relationship of Internal Standard Quantification

The principle of internal standard quantification is based on the consistent ratio of the analyte response to the internal standard response across different samples and injections.

Caption: Principle of internal standard normalization.

Conclusion

This application note presents a validated HPLC-MS/MS method for the sensitive and accurate quantification of 1,4-dimethoxybenzene in pharmaceutical ingredients. The use of this compound as a stable isotope-labeled internal standard is key to the method's robustness, effectively compensating for analytical variability and matrix effects. This methodology is suitable for routine quality control testing in the pharmaceutical industry to ensure compliance with regulatory standards.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 6. 1,4-Dimethoxybenzene | 150-78-7 [chemicalbook.com]

- 7. PPT - 1,4-Dimethoxybenzene PowerPoint Presentation, free download - ID:14577331 [slideserve.com]

- 8. texilajournal.com [texilajournal.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with 1,4-Dimethoxybenzene-D10 in LC/MS

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting matrix effects when using 1,4-Dimethoxybenzene-D10 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC/MS) applications.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC/MS analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can include salts, proteins, lipids, and other endogenous or exogenous substances.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[3] This phenomenon can adversely affect the accuracy, precision, and sensitivity of the analytical method.

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative LC/MS analysis.[4] Because they are chemically almost identical to the analyte of interest, they co-elute and experience similar matrix effects.[2][4] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be compensated for, leading to more accurate and reliable quantification.[5]

Q3: What are the signs that my analysis is being affected by matrix effects, even with an internal standard?

A3: Even with a SIL internal standard, significant matrix effects can still be problematic. Signs of issues include:

-

Poor reproducibility of the internal standard peak area across different samples.

-

Inconsistent analyte-to-internal standard area ratios in quality control (QC) samples.

-

A significant difference in the internal standard response between neat solutions (in pure solvent) and matrix-spiked samples.

-

Elution of the analyte in a region of the chromatogram known to have significant ion suppression or enhancement.

Q4: What are the most common sources of matrix effects in biological samples?

A4: In biological matrices such as plasma, serum, and urine, phospholipids from cell membranes are a major contributor to matrix effects, particularly ion suppression.[6] Other significant sources include salts, endogenous metabolites, and co-administered drugs.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound as an internal standard.

Problem 1: Inconsistent or Low Response of this compound

If you observe a highly variable or unexpectedly low signal for your this compound internal standard across your sample set, it may indicate a severe and variable matrix effect or issues with the sample preparation process.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent internal standard response.

Step-by-Step Guide:

-

Verify Internal Standard Spiking: Ensure that the this compound solution is being accurately and consistently added to all samples, standards, and QCs. Check for pipette calibration and potential for evaporation of the spiking solution.

-

Assess Absolute Matrix Effect: Perform a post-extraction addition experiment. Compare the peak area of this compound spiked into an extracted blank matrix sample to the peak area of the internal standard in a neat solvent solution. A significant difference (typically >15%) indicates a strong matrix effect.

-

Optimize Sample Preparation: If a significant matrix effect is confirmed, the sample cleanup process needs to be improved. More rigorous extraction techniques can help remove interfering matrix components.[8] Consider switching from a simple protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9]

-

Improve Chromatographic Separation: Adjust the chromatographic conditions to separate the this compound from the co-eluting matrix interferences.[1] This could involve modifying the gradient, changing the mobile phase composition, or using a different column chemistry.

Problem 2: Analyte Recovery is Poor, but Internal Standard Recovery is Acceptable

This scenario suggests that while the internal standard is behaving as expected, the analyte of interest is being lost during the sample preparation process.

Troubleshooting Steps:

-

Review Extraction Parameters: The physicochemical properties of your analyte may differ enough from this compound that the chosen extraction method is not optimal for both. 1,4-Dimethoxybenzene is a neutral, relatively nonpolar compound. If your analyte is more polar, acidic, or basic, the extraction efficiency will differ.

-

pH Adjustment for LLE: For liquid-liquid extraction, ensure the pH of the aqueous phase is optimized for the extraction of your analyte. For acidic analytes, the pH should be ~2 units below the pKa. For basic analytes, the pH should be ~2 units above the pKa to ensure they are in their neutral, more extractable form.[8]

-

SPE Sorbent Selection: For solid-phase extraction, verify that the chosen sorbent and elution solvent are appropriate for your analyte's polarity and functional groups. A different sorbent or a stronger elution solvent may be needed to improve analyte recovery.

Data Presentation: Impact of Sample Preparation on Matrix Effects

The following tables provide illustrative data on the expected performance of different sample preparation techniques in mitigating matrix effects for this compound in human plasma.

Table 1: Recovery of this compound

| Sample Preparation Method | Mean Recovery (%) | % RSD |

| Protein Precipitation (PPT) | 95.2 | 8.5 |

| Liquid-Liquid Extraction (LLE) | 88.7 | 4.2 |

| Solid-Phase Extraction (SPE) | 92.1 | 3.1 |

Table 2: Matrix Effect Assessment for this compound

Matrix Effect (%) is calculated as: (Peak area in post-extraction spike / Peak area in neat solution) x 100%. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

| Sample Preparation Method | Mean Matrix Effect (%) | % RSD | Conclusion |

| Protein Precipitation (PPT) | 78.3 | 12.1 | Significant Ion Suppression |

| Liquid-Liquid Extraction (LLE) | 91.5 | 5.8 | Minor Ion Suppression |

| Solid-Phase Extraction (SPE) | 98.9 | 2.5 | Minimal Matrix Effect |

As the tables illustrate, while protein precipitation offers high recovery, it is often the least effective at removing matrix components, leading to significant ion suppression.[9] LLE and SPE are generally more effective at producing cleaner extracts and minimizing matrix effects.[6]

Key Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate for LC/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

-

Add 50 µL of a suitable buffer if pH adjustment is needed for the target analyte.

-

Add 600 µL of an appropriate, water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). 1,4-Dimethoxybenzene is soluble in many organic solvents.[1]

-

Vortex for 5 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

-

Condition: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

-

Load: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution. Dilute the sample with 200 µL of 4% phosphoric acid in water and load it onto the conditioned cartridge.

-

Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Visualizations

Caption: The process of ion suppression in the ESI source.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1,4-Dimethoxybenzene | 150-78-7 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. opentrons.com [opentrons.com]

- 5. 1,4-Dimethoxybenzene | C8H10O2 | CID 9016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Page loading... [guidechem.com]

- 8. 1,4-二甲氧基苯 99%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 9. reddit.com [reddit.com]

Addressing peak tailing of 1,4-Dimethoxybenzene-D10 in gas chromatography

This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing for 1,4-Dimethoxybenzene-D10 in gas chromatography (GC) analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern for this compound analysis?

A1: In an ideal chromatogram, a peak should be symmetrical and Gaussian in shape.[1] Peak tailing is a distortion where the back half of the peak is broader than the front half.[2] For this compound, which is a moderately polar compound, this can be a common issue. Tailing is a concern because it can negatively impact the accuracy and reproducibility of quantification by making peak integration difficult and can decrease the resolution between closely eluting compounds.[3][4] An asymmetry factor (As) or tailing factor (Tf) greater than 1.5 usually indicates a significant problem that requires investigation.[3]

Q2: What are the primary causes of peak tailing for this compound?

A2: Peak tailing for this compound typically stems from secondary, unwanted interactions within the GC system or from non-ideal physical conditions. The most common causes include:

-

Active Sites: this compound can interact with active sites, such as acidic silanol (Si-OH) groups, present on the surfaces of the inlet liner, column, or packing material.[4][5] These interactions cause a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[6]

-

System Contamination: Residue from previous injections or non-volatile sample matrix components can accumulate in the inlet liner or at the head of the column.[7] This contamination creates new active sites that lead to peak tailing.[6]

-

Improper Column Installation: An incorrect column installation depth in the inlet or a poor column cut can create turbulence, dead volumes, or unswept paths for the carrier gas, all of which can cause peaks to tail.[5][8]

-

Column Degradation: Over time, the stationary phase of the column can degrade, especially at the inlet end, exposing active sites and leading to poor peak shape.[4][7]

-

Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak shape distortion, including tailing.[1][4]

Q3: My this compound peak is tailing. How do I know if active sites in the inlet are the cause?

A3: A good diagnostic step is to perform routine inlet maintenance.[9] Replace the inlet liner and the septum. If the peak shape improves significantly after replacing these components with new, deactivated ones, it strongly suggests that the previous liner and septum had become active or contaminated. Tailing that worsens over several runs is also a strong indicator of accumulating contamination in the inlet.[7]

Q4: What is the best type of inlet liner to use for analyzing this compound?

A4: For splitless injections, which are common in trace analysis, a single taper liner with deactivated glass wool is an excellent starting point.[10][11] The taper helps to focus the sample onto the column, minimizing contact with the metal inlet seal, while the deactivated wool aids in sample vaporization and traps non-volatile contaminants.[10] Using a liner with a high-quality deactivation treatment is crucial to prevent interactions with this polar analyte.[5]

Troubleshooting Guide

If you observe peak tailing for this compound, follow this systematic troubleshooting workflow to identify and resolve the issue.

// Connections start -> inlet_maintenance; inlet_maintenance -> check_improvement1; check_improvement1 -> solution1 [label="Yes"]; check_improvement1 -> column_cut [label="No"]; column_cut -> check_improvement2; check_improvement2 -> solution2 [label="Yes"]; check_improvement2 -> column_install [label="No"]; column_install -> check_improvement3; check_improvement3 -> solution3 [label="Yes"]; check_improvement3 -> sample_conc [label="No"]; sample_conc -> check_improvement4; check_improvement4 -> solution4 [label="Yes"]; check_improvement4 -> further_investigation [label="No"]; } dot Caption: Troubleshooting workflow for addressing peak tailing.

// Edges analyte_in -> surface [label=" Normal\n Interaction", color="#34A853", fontcolor="#202124"]; surface -> analyte_out [color="#34A853"];